What is the chemical structure of m-PEG12-Lipoamide
What is the chemical structure of m-PEG12-Lipoamide
An In-depth Technical Guide to m-PEG12-Lipoamide: Structure, Synthesis, and Applications in Surface Modification
Abstract
This technical guide provides a comprehensive examination of m-PEG12-Lipoamide, a heterobifunctional molecule integral to modern surface chemistry and nanotherapeutics. The molecule consists of a methoxy-terminated polyethylene glycol (PEG) chain with twelve repeating units, covalently linked to a lipoamide moiety. This unique architecture combines the hydrophilicity and biocompatibility of PEG with the robust metal-binding capabilities of lipoamide's dithiolane ring. We will dissect its chemical structure, outline a detailed synthesis protocol, and explore its primary application in the stable passivation of metal surfaces, particularly gold nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced properties of PEGylated surfaces for applications ranging from drug delivery to biosensors.
Part 1: Elucidation of Chemical Structure and Properties
The functionality of m-PEG12-Lipoamide is a direct result of its two constituent components: the m-PEG12 spacer and the Lipoamide anchor.
The m-PEG12 Moiety: A Hydrophilic Spacer
The m-PEG12 component is a monodisperse polyethylene glycol chain composed of twelve ethylene glycol units, terminated at one end by a methoxy group (-OCH₃). The methoxy cap renders the terminus chemically inert, preventing unwanted reactions or aggregation. PEG chains are highly valued in biomedical applications for their ability to confer a "stealth" layer to conjugated molecules or surfaces.[][2] This flexible, hydrophilic chain creates a hydration shell that sterically hinders the adsorption of proteins (opsonization), thereby reducing recognition by the immune system and prolonging circulation time in vivo.[3][4]
The Lipoamide Moiety: A Bidentate Metal Anchor
Lipoamide is the amide derivative of lipoic acid, a naturally occurring compound featuring a five-membered dithiolane ring.[5][6] This ring, containing a disulfide bond, is the molecule's reactive center. In m-PEG12-Lipoamide, the key feature of the lipoamide moiety is the ability of both sulfur atoms within the dithiolane ring to form strong, stable dative bonds with metal surfaces, such as gold or silver.[7][8] This bidentate chelation is significantly more stable than the single dative bond formed by comparable thiol (-SH) compounds, resulting in a more durable and reliable surface coating.[7]
Complete Chemical Structure
m-PEG12-Lipoamide is formed by a stable amide bond between the carboxylic acid of lipoic acid and the terminal amine of a corresponding m-PEG12-amine precursor. This linkage creates a linear, amphiphilic molecule with distinct functional domains.
Caption: Chemical structure of m-PEG12-Lipoamide.
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG12-Lipoamide is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₃H₆₅NO₁₃S₂ | [7][8][9] |
| Molecular Weight | ~748.00 g/mol | [7][8][9] |
| CAS Number | 1334172-68-7 | [7][9] |
| Appearance | Solid or viscous liquid | [8] |
| Solubility | Soluble in methylene chloride, acetonitrile, DMSO, DMF | [7][10] |
| Storage Conditions | -20°C, desiccated, protected from light | [8][11] |
| SMILES String | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCCCC1CCSS1)=O | [8][9] |
Part 2: Synthesis and Characterization
The synthesis of m-PEG12-Lipoamide is typically achieved through a standard carbodiimide-mediated coupling reaction, which is a robust and well-established method in bioconjugation chemistry.
Synthetic Strategy Overview
The core of the synthesis involves the formation of an amide bond. This is accomplished by activating the carboxylic acid group of lipoic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate. This activated lipoic acid is then reacted with the primary amine of m-PEG12-amine to yield the final product.
Caption: Workflow for the synthesis of m-PEG12-Lipoamide.
Experimental Protocol: Synthesis of m-PEG12-Lipoamide
This protocol describes a general procedure for the synthesis. All glassware should be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Lipoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for flash column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Lipoic Acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours to form the NHS-activated ester.
-
Coupling: In a separate flask, dissolve m-PEG12-Amine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the activated lipoic acid mixture. Add a non-nucleophilic base such as TEA (2.0 eq) to scavenge the HCl produced.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Wash the reaction mixture sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in DCM) to isolate the pure m-PEG12-Lipoamide.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Part 3: Applications in Surface Modification
The primary and most powerful application of m-PEG12-Lipoamide is the functionalization and passivation of metal surfaces, particularly for nanoparticles used in biomedical applications.
Formation of Self-Assembled Monolayers (SAMs)
When a metal substrate (e.g., a gold nanoparticle) is incubated with m-PEG12-Lipoamide, the molecules spontaneously organize on the surface to form a dense, well-ordered self-assembled monolayer (SAM).
-
Binding Mechanism: The dithiolane ring of the lipoamide moiety serves as a superior anchor. Both sulfur atoms form coordinate (dative) bonds with the gold surface, creating a stable, bidentate linkage that is more resistant to desorption than traditional monodentate thiol linkers.[7][8]
-
PEG "Stealth" Layer: The m-PEG12 chains extend away from the surface into the surrounding medium. This creates a hydrophilic, charge-neutral barrier that significantly reduces the non-specific binding of proteins and other biomolecules.[8] This effect is crucial for in vivo applications, as it prevents opsonization and clearance by the mononuclear phagocyte system, thereby extending the nanoparticle's circulation half-life.[14]
Caption: Functionalization of a gold nanoparticle with m-PEG12-Lipoamide.
Key Advantages in Drug Delivery and Diagnostics
-
Enhanced Stability: PEGylation with m-PEG12-Lipoamide improves the colloidal stability of nanoparticles in biological fluids, preventing aggregation caused by high salt concentrations or protein interactions.[14]
-
Prolonged Circulation: The "stealth" properties imparted by the PEG layer significantly increase the systemic circulation time of nanoparticles, enhancing the likelihood of reaching the target tissue in drug delivery applications.[][14]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface, reducing immune recognition and the potential for adverse immune responses.[3][15]
-
Foundation for Further Functionalization: While m-PEG12-Lipoamide creates an inert surface, it can be co-assembled with other, terminally-functionalized PEG-Lipoamide molecules (e.g., carrying a carboxyl or amine group) to create a surface that is both protein-resistant and available for the conjugation of targeting ligands, such as antibodies or peptides.[7]
Part 4: Protocol for Gold Nanoparticle (AuNP) Functionalization
This protocol provides a standard method for coating citrate-stabilized gold nanoparticles with m-PEG12-Lipoamide.
Materials:
-
Aqueous suspension of citrate-stabilized gold nanoparticles (AuNPs).
-
m-PEG12-Lipoamide.
-
High-purity water (e.g., Milli-Q).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare PEG Solution: Prepare a stock solution of m-PEG12-Lipoamide in high-purity water or ethanol at a concentration of 1-2 mM. The use of a small amount of ethanol can aid dissolution before dilution in water.
-
Incubation: To the aqueous AuNP suspension, add the m-PEG12-Lipoamide solution to achieve a final concentration that provides a significant molar excess relative to the surface area of the nanoparticles. A typical starting point is a final concentration of 10-100 µM.
-
Ligand Exchange: Gently mix the solution and allow it to incubate at room temperature for at least 12-24 hours with slow agitation (e.g., on a rotator). This allows for the displacement of the weakly bound citrate ions by the high-affinity lipoamide groups.
-
Purification: Remove excess, unbound m-PEG12-Lipoamide from the functionalized AuNPs. Centrifugation is a common method.
-
Centrifuge the suspension at a speed sufficient to pellet the AuNPs (the exact speed and time will depend on nanoparticle size).
-
Carefully remove the supernatant.
-
Resuspend the AuNP pellet in fresh PBS buffer.
-
-
Washing: Repeat the centrifugation and resuspension steps at least 2-3 times to ensure complete removal of unbound reagents.
-
Final Resuspension & Storage: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer (e.g., PBS) for storage. Store at 4°C.
-
Characterization: Confirm successful functionalization using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, UV-Vis spectroscopy to check for changes in the surface plasmon resonance peak, and Zeta Potential to confirm a change in surface charge.
Conclusion
m-PEG12-Lipoamide is a highly specialized and powerful tool for researchers in nanotechnology, materials science, and drug development. Its intelligently designed structure, featuring a robust bidentate anchor and a biocompatible hydrophilic spacer, enables the creation of exceptionally stable and bio-inert metal surfaces. This functionality is critical for the development of advanced nanoparticle-based therapeutics and diagnostics, where controlling the bio-nano interface is paramount to achieving desired clinical outcomes. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile molecule.
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